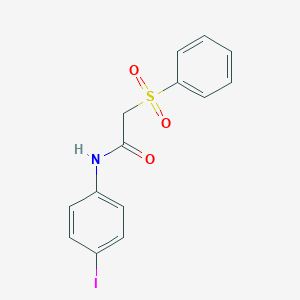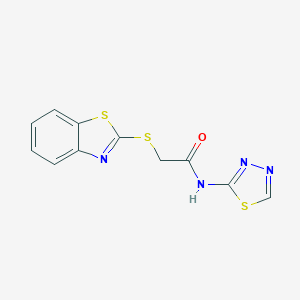
N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide, commonly known as IPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medical research. This compound is a sulfonamide derivative that is structurally similar to other known sulfonamide compounds, which are known to exhibit a wide range of biological activities. IPSA has been shown to have potential applications in various fields of medical research, including cancer therapy, anti-inflammatory therapy, and neuroprotection.
作用机制
The mechanism of action of IPSA involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a critical role in maintaining the pH of the tumor microenvironment. Inhibition of CAIX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that IPSA can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. IPSA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, IPSA has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
实验室实验的优点和局限性
The advantages of using IPSA in lab experiments include its high potency and selectivity for CAIX inhibition, as well as its ability to induce apoptosis in cancer cells. However, the limitations of using IPSA in lab experiments include its low solubility in water, which can limit its use in certain assays, and its potential toxicity to normal cells at high concentrations.
未来方向
There are several potential future directions for the use of IPSA in medical research. One potential direction is the development of IPSA-based therapies for cancer treatment. Another potential direction is the use of IPSA as a tool for studying the role of CAIX in cancer biology and the tumor microenvironment. Additionally, IPSA may have potential applications in other fields of medical research, such as anti-inflammatory therapy and neuroprotection. Further research is needed to fully understand the potential of IPSA in these areas.
合成方法
The synthesis of IPSA involves a multi-step process that begins with the reaction of 4-iodobenzenesulfonyl chloride with sodium acetate to form 4-iodobenzenesulfonic acid. This intermediate is then reacted with acetamide in the presence of sulfuric acid to form IPSA. The yield of IPSA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.
科学研究应用
IPSA has been extensively studied for its potential use in cancer therapy. Studies have shown that IPSA can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of IPSA is believed to be through the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. Inhibition of CAIX can lead to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells.
属性
产品名称 |
N-(4-iodophenyl)-2-(phenylsulfonyl)acetamide |
|---|---|
分子式 |
C14H12INO3S |
分子量 |
401.22 g/mol |
IUPAC 名称 |
2-(benzenesulfonyl)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C14H12INO3S/c15-11-6-8-12(9-7-11)16-14(17)10-20(18,19)13-4-2-1-3-5-13/h1-9H,10H2,(H,16,17) |
InChI 键 |
CRNBDQSFKBOACI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)I |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269987.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B269988.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269991.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269993.png)
![2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269995.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269996.png)
![N-(4-iodophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B269997.png)
![N-(4-iodophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B269998.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B269999.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B270000.png)
![Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B270003.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)